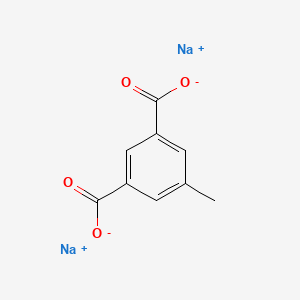

Disodium 5-methylisophthalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H6Na2O4 |

|---|---|

Molecular Weight |

224.12 g/mol |

IUPAC Name |

disodium;5-methylbenzene-1,3-dicarboxylate |

InChI |

InChI=1S/C9H8O4.2Na/c1-5-2-6(8(10)11)4-7(3-5)9(12)13;;/h2-4H,1H3,(H,10,11)(H,12,13);;/q;2*+1/p-2 |

InChI Key |

PYOMABPBBGNPCT-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Overview of Polycarboxylate Ligands in Supramolecular Chemistry and Materials Science

Supramolecular chemistry, often described as "chemistry beyond the molecule," focuses on the assembly of molecular components into larger, organized structures through non-covalent interactions. mdpi.com Within this field, polycarboxylate ligands—organic molecules containing two or more carboxylate groups (–COO⁻)—are among the most vital building blocks, particularly for creating crystalline materials like MOFs and coordination polymers. epfl.chepfl.ch

The prevalence of polycarboxylate ligands stems from their versatile coordination abilities. The carboxylate groups can bind to metal ions in various modes (e.g., monodentate, bidentate chelating, and bridging), enabling the formation of robust and predictable structural motifs. tandfonline.com This versatility allows chemists to design and construct materials with tailored architectures, ranging from one-dimensional chains to complex three-dimensional frameworks. iucr.org The geometry of the ligand, including the number and relative orientation of the carboxylate groups, dictates the topology of the resulting network and, consequently, its physical and chemical properties, such as pore size, stability, and functionality. epfl.ch These materials are actively investigated for applications in gas storage, separation, catalysis, and as porous solids. iucr.orggoogle.com

The Distinctive Role of the 5 Methylisophthalate Ligand in Coordination Chemistry

The 5-methylisophthalate ligand, derived from its disodium (B8443419) salt or the corresponding acid, is a derivative of isophthalic acid with a methyl group at the 5-position of the benzene (B151609) ring. This seemingly simple modification has significant implications for its role in coordination chemistry. The ligand presents two carboxylate groups in a 1,3- (or meta-) arrangement on the aromatic ring, creating a bent or V-shaped linker. This geometry is fundamental in promoting the formation of complex, three-dimensional structures rather than simple linear chains.

The methyl group, while not directly involved in coordination, exerts steric and electronic influence on the framework's assembly and properties. It can affect the packing of the ligands and the resulting framework topology, sometimes creating specific channel environments or influencing the material's hydrophobicity. rsc.org

The 5-methylisophthalate ligand has been successfully used to synthesize a wide array of coordination polymers with various transition metals and lanthanides. For instance, it forms 3D frameworks with lanthanide ions (Sm, Eu, Gd, Tb, Yb), creating robust rod-based structures that exhibit interesting photoluminescent properties. mdpi.com In these structures, the 5-methylisophthalate ligand acts as a tetradentate linker, efficiently transferring energy to the metal centers. mdpi.com Similarly, it has been used to construct novel MOFs with heterometallic (e.g., Zn/Na and Zn/K) nodes, leading to anionic frameworks with helical, nanotubular channels. rsc.orgresearchgate.net

The coordination versatility of the 5-methylisophthalate ligand is evident in the different structures it forms. With cobalt, it can create 3D networks where the ligand adopts both monodentate and bis-monodentate bridging modes. tandfonline.com When combined with zinc, it can form complex clusters that act as 6-connecting nodes, leading to frameworks with the α-polonium topology. rsc.org

Historical Context and Emerging Research Trajectories of 5 Methylisophthalate Derivatives

Precursor Synthesis of 5-Methylisophthalic Acid

The journey to obtaining Disodium (B8443419) 5-methylisophthalate begins with the synthesis of its acidic precursor, 5-methylisophthalic acid. This process is pivotal, involving precise chemical transformations to create the foundational dicarboxylic acid structure.

Oxidative Routes for Carboxylic Acid Formation

The formation of the two carboxylic acid groups on the benzene (B151609) ring is typically achieved through oxidation reactions. A common and effective strategy involves the oxidation of mesitylene (B46885) (1,3,5-trimethylbenzene), where two of the three methyl groups are converted into carboxyl groups.

One established method involves refluxing mesitylene with 30% nitric acid for an extended period. prepchem.com This process yields a mixture of 3,5-dimethylbenzoic acid and the desired 5-methylisophthalic acid, which can then be separated. prepchem.com

A more contemporary and potentially more efficient approach utilizes a catalytic system in the presence of an oxidant like oxygen. google.com This method employs 1,3,5-mesitylene as the starting material in a reaction system containing glacial acetic acid as a solvent, along with a catalyst cocktail of cobalt acetate (B1210297), manganese acetate, and potassium bromide. google.com This catalytic oxidation offers a more direct route to 5-methylisophthalic acid with potentially easier separation of by-products. google.com

| Starting Material | Oxidizing Agent/Catalyst System | Key Conditions | Products | Reference |

|---|---|---|---|---|

| Mesitylene | 30% Nitric Acid | Reflux for 18 hours | Mixture of 5-methylisophthalic acid and 3,5-dimethylbenzoic acid | prepchem.com |

| 1,3,5-Mesitylene | Oxygen with Cobalt acetate, Manganese acetate, Potassium bromide catalysts in glacial acetic acid | Reflux | Crude product containing 5-methylisophthalic acid | google.com |

Derivatization to Esters and Salt Forms

Once 5-methylisophthalic acid is synthesized, it can be converted into various derivatives, including esters and salts.

Esterification: The formation of esters, such as Dimethyl 5-methylisophthalate, is a common derivatization. This is typically achieved by reacting 5-methylisophthalic acid with an alcohol, like methanol (B129727), in the presence of a strong acid catalyst such as concentrated sulfuric acid under heating. google.com The resulting ester can be purified by distillation under reduced pressure. google.com This process is useful for purification, as the different boiling points of the esterified products allow for their separation. google.com

Salt Formation: The target compound, Disodium 5-methylisophthalate, is formed through a straightforward acid-base neutralization reaction. 5-methylisophthalic acid is treated with a stoichiometric amount of a sodium base, most commonly sodium hydroxide (B78521) (NaOH), in a suitable solvent, often water. This deprotonates the two carboxylic acid groups, forming the disodium salt. This salt formation is also a key step that occurs in situ during many hydrothermal synthesis procedures for coordination polymers, where a base like NaOH is added to the reaction mixture to deprotonate the carboxylic acid ligand. tandfonline.com

Targeted Synthesis of 5-Methylisophthalate-Based Coordination Polymers and Metal-Organic Frameworks

The 5-methylisophthalate dianion is an excellent ligand for constructing coordination polymers and Metal-Organic Frameworks (MOFs). Its rigid structure and the divergent orientation of its carboxylate groups allow it to link metal ions into extended one-, two-, or three-dimensional networks.

Hydrothermal Synthesis Protocols for Coordination Architectures

Hydrothermal synthesis is a widely employed technique for growing high-quality crystals of coordination polymers. This method involves heating the reactants—typically a metal salt, 5-methylisophthalic acid (H2mip), and often an auxiliary ligand—in water within a sealed vessel (a Teflon-lined autoclave) at temperatures above the boiling point of water. The increased pressure and temperature facilitate the dissolution of reactants and promote the crystallization of the final product upon slow cooling.

Numerous coordination polymers have been successfully synthesized using this method, demonstrating the versatility of the 5-methylisophthalate ligand. For example, lead(II) coordination polymers have been created by reacting a lead salt with 5-methylisophthalic acid hydrothermally, resulting in two-dimensional and one-dimensional structures. tandfonline.comresearchgate.net Similarly, a new Cobalt(II) complex with a 3D network was synthesized by reacting Co(OAc)₂·4H₂O with 5-methylisophthalic acid and an ancillary nitrogen-containing ligand (1,6-bis(triazol)hexane) at 140°C for 72 hours. tandfonline.com

| Metal Ion Source | Ligands | Temperature | Time | Resulting Structure | Reference |

|---|---|---|---|---|---|

| Pb(II) salt | 5-methylisophthalic acid (H2mip) | Not specified | Not specified | 2-D double-layer network | tandfonline.com |

| Pb(II) salt | 5-methylisophthalic acid (H2mip), 1,10-phenanthroline | Not specified | Not specified | 1-D chain structure | tandfonline.com |

| Co(OAc)₂·4H₂O | 5-methylisophthalic acid (H2mip), 1,6-bis(triazol)hexane (bth) | 140°C | 72 h | 3-D network | tandfonline.com |

| Cd(II) salts | 5-methylisophthalate (mip) | Not specified | Not specified | Layered coordination polymer | researchgate.net |

Solvothermal Synthesis Techniques

Solvothermal synthesis is analogous to the hydrothermal method, but it utilizes a non-aqueous solvent or a mixture of solvents. its.ac.idsemanticscholar.org The choice of solvent can significantly influence the resulting crystal structure, topology, and properties of the MOF. Dimethylformamide (DMF) is a common solvent for these types of reactions. rsc.org

This technique has been successfully applied to create 5-methylisophthalate-based MOFs. For instance, two novel Cerium(III) MOFs were synthesized solvothermally using 5-methylisophthalic acid. rsc.org The reaction conditions, including the solvent and stoichiometry, were crucial in determining the final framework. One synthesis, using CeCl₃ and H2mip in a water/Et₃N mixture at 140°C, yielded a condensed 3D network. rsc.org In contrast, reacting the same metal salt and ligand in DMF at the same temperature produced an open framework structure that also incorporated the solvent molecule (DMF) and a chloride ion into its final structure. rsc.org These results highlight the directive role of the solvent system in the self-assembly process of MOFs. rsc.org

| Framework Name | Metal Ion Source | Ligand | Solvent | Temperature | Resulting Structure | Reference |

|---|---|---|---|---|---|---|

| GR-MOF-17 | CeCl₃ | 5-methylisophthalic acid | Water / Et₃N | 140°C | Condensed 3D framework | rsc.org |

| GR-MOF-18 | CeCl₃ | 5-methylisophthalic acid | DMF | 140°C | Open 3D framework with coordinated Cl and DMF | rsc.org |

Sonochemical Approaches to Coordination Compound Fabrication

Sonochemical synthesis utilizes high-intensity ultrasound to induce chemical reactions and materials formation. The underlying principle is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates transient, localized hot spots with extremely high temperatures and pressures, leading to very rapid reaction rates.

This method is particularly effective for producing nanomaterials, as the rapid collapse and high cooling rates can lead to the formation of small, uniform nanoparticles. scispace.com In the context of coordination compounds, sonochemical methods have been used to synthesize nano-sized coordination polymers. scispace.com For example, microcrystals of a new Pb(II) coordination polymer were successfully synthesized using a sonochemical method. researchgate.net The application of ultrasound can result in products with interesting morphologies, such as the nano-rods observed in the sonochemical synthesis of a mercury(II) coordination polymer. scispace.com This technique offers a rapid and efficient alternative to conventional heating methods for fabricating novel coordination materials based on ligands like 5-methylisophthalate.

Principles of Reticular Synthesis Utilizing 5-Methylisophthalate Ligands

Reticular synthesis is a powerful strategy for the rational design and assembly of crystalline solids, most notably Metal-Organic Frameworks (MOFs), from molecular building blocks. This approach relies on the predictable geometry of organic linkers and metal-based secondary building units (SBUs) to form extended, porous networks with well-defined topologies. The 5-methylisophthalate anion, derived from 5-methylisophthalic acid (H₂mip), serves as a key organic linker in this process. researchgate.net

The fundamental principle of utilizing 5-methylisophthalate in reticular synthesis lies in its specific structural characteristics. As a dicarboxylate ligand, it possesses two carboxyl groups that can coordinate to metal centers. The relative positioning of these carboxylate groups at the 1- and 3-positions of the benzene ring provides a specific angular geometry, which directs the formation of the resulting framework. The presence of the methyl group at the 5-position adds functionality and can influence the framework's properties without altering the primary connectivity.

The assembly of MOFs using 5-methylisophthalate ligands involves their reaction with metal salts under solvothermal conditions. researchgate.net The choice of metal ion and reaction conditions dictates the nature of the resulting SBU. For example, novel MOFs have been assembled from Zn₂Na(COO)₆ and Zn₅K(COO)₁₂ SBUs using 5-methylisophthalate linkers. researchgate.net These reactions yielded three-dimensional anionic frameworks containing one-dimensional helical nanotubular channels. researchgate.net

The versatility of 5-methylisophthalate as a linker is further demonstrated by its use in constructing a variety of coordination polymers with different metals and co-ligands. Hydrothermal reactions of 5-methylisophthalic acid with manganese(II) acetate in the presence of various dipyridyl co-ligands have produced a series of new Mn(II) metal-organic coordination polymers. researchgate.net Similarly, lead(II)-based coordination polymers have been synthesized, exhibiting two-dimensional double-layer network structures. researchgate.net The inclusion of different co-ligands or the variation of metal centers allows for the fine-tuning of the final structure and its properties, a core tenet of reticular chemistry. researchgate.net

The table below summarizes examples of MOFs and coordination polymers synthesized using 5-methylisophthalate, illustrating the principles of reticular synthesis.

| Compound Name | Metal Center(s) | Co-ligand(s) | Structural Features |

| [Mn(mip)(bpa)]n | Mn(II) | 1,2-bi(4-pyridyl)ethane (bpa) | Coordination polymer |

| {[Mn₃(mip)₂(Hmip)₂(bpp)₂(H₂O)₂]·2H₂O}n | Mn(II) | 1,3-di(4-pyridyl)propane (bpp) | 1D ladder-like chain with trimanganese clusters |

| [Pb₂(5-CH₃-BDC)₂]n | Pb(II) | None | 2D double-layer network |

| [Pb₂(5-CH₃-BDC)₂(phen)₂]n · 2nH₂O | Pb(II) | 1,10-phenanthroline (phen) | 1D chain structure |

| MOF with Zn₂Na(COO)₆ SBU | Zn(II), Na(I) | None | 3D anionic framework with 1D helical channels |

| MOF with Zn₅K(COO)₁₂ SBU | Zn(II), K(I) | None | 3D anionic framework with 1D helical channels |

Data sourced from multiple research findings. researchgate.netresearchgate.net

Post-Synthetic Modification Strategies for Enhanced Functionality

Post-synthetic modification (PSM) is a critical technique in the field of MOFs that involves the chemical transformation of a pre-existing framework to introduce or enhance functionality. While many strategies involve pre-synthetic functionalization of the organic linker, PSM offers the advantage of modifying the framework after its assembly, which can provide access to functionalities that might not be compatible with the initial synthesis conditions.

For MOFs constructed with 5-methylisophthalate ligands, the methyl group on the aromatic ring presents a primary site for post-synthetic modification. This alkyl group can potentially undergo a variety of organic transformations. For instance, radical halogenation could be employed to convert the methyl group into a halomethyl group (e.g., -CH₂Br). This newly introduced functional group can then serve as a reactive handle for a wide range of subsequent reactions, such as nucleophilic substitution, to attach more complex moieties to the framework. This approach allows for the covalent attachment of functional molecules that could enhance properties like catalytic activity, sensing capabilities, or gas sorption selectivity.

Another potential PSM strategy involves the metal nodes or SBUs within the framework. In some cases, the metal centers may have open coordination sites that can be targeted for the grafting of new molecules. While the primary ligand is the 5-methylisophthalate, the introduction of other species to the metal clusters after synthesis can dramatically alter the material's properties.

Furthermore, the concept of post-synthetic modification extends to ligand exchange, where the 5-methylisophthalate linkers themselves could potentially be partially or fully exchanged with other linkers possessing different functional groups. This can lead to new materials with tailored properties that would be difficult to achieve through direct synthesis.

While the direct post-synthetic modification of 5-methylisophthalate-based MOFs is an area of ongoing research, the principles established in the broader field of MOF chemistry provide a clear roadmap for enhancing the functionality of these materials. The strategic application of PSM techniques to frameworks built from 5-methylisophthalate holds significant promise for the development of advanced materials for various applications, including catalysis and gas separations. acs.org

Coordination Modes and Geometrical Preferences of the 5-Methylisophthalate Ligand

The 5-methylisophthalate dianion typically acts as a multidentate ligand, connecting multiple metal centers. Its carboxylate groups exhibit several coordination modes, which dictates the connectivity and dimensionality of the resulting framework. In a family of isostructural lanthanide(III) coordination polymers, the mip ligand was observed to be tetradentate, linking metal-carboxylate rods into a 3D framework. mdpi.comugr.es Three independent 5-methylisophthalate ligands in these structures bind to Eu(III) ions with slightly different tetradentate patterns, including a µ₄-κO:κ²O,O':κO'':κO''' mode that features a four-membered chelate ring. nih.gov

In a manganese(II) complex, each mip dianion acts as a tetradentate ligand, connecting the metal ions. researchgate.net Similarly, in a lead(II) compound, the fully deprotonated 5-methylisophthalate ligand also displays varied coordination, contributing to the formation of a 2D bilayer structure. tandfonline.com The substituents on the isophthalic acid, such as the methyl group, influence the coordination modes of the carboxyls and, consequently, the final structures of the coordination polymers. researchgate.net

A summary of observed coordination modes for the carboxylate groups of the 5-methylisophthalate ligand is presented below.

| Coordination Mode | Description | Example Compound(s) |

| Monodentate | A single oxygen atom of the carboxylate group coordinates to a metal center. | [Ce(5Meip)(H-5Meip)]n rsc.org |

| Chelating | Both oxygen atoms of the same carboxylate group coordinate to a single metal center. | [Pb2(5-CH3-BDC)2(phen)2]n·2nH2O tandfonline.com, [Co(obtz)(adc)]n doi.org |

| Bridging-Chelating | One oxygen atom bridges two metal centers while the other is also coordinated, forming a chelate ring with one of the metals. | [Ln2(μ4-5Meip)3(DMF)]n mdpi.comnih.gov |

| μ-syn,syn Bridging | Both oxygen atoms of the carboxylate group bridge two different metal centers in a syn-syn conformation. | [Ce(5Meip)(H-5Meip)]n rsc.org |

| Tetradentate | The ligand connects to metal ions through four points of attachment, utilizing both carboxylate groups. | [Ln2(μ4-5Meip)3(DMF)]n mdpi.comugr.es, [Mn(C9H6O4)(C12H8N2)]n researchgate.net |

For instance, in two different cerium(III)-based MOFs, the Ce(III) centers exhibit distinct coordination spheres. rsc.org In [Ce(5Meip)(H-5Meip)]n, the Ce(III) ion is nine-coordinate (CeO9), bound to seven adjacent mip ligands through two chelating and four monodentate carboxylate groups, plus one carboxylic acid group. rsc.org In contrast, the [CeCl(5Meip)(DMF)]n structure features a Ce(III) center with a CeCl2O7 coordination environment. rsc.org Lanthanide ions, in general, are known for their flexible and large coordination geometries. rsc.org In a series of lanthanide-based polymers with the general formula [Ln2(μ4-5Meip)3(DMF)]n, two distinct metal centers are present. mdpi.com For the europium analogue, the Eu1 atom is eight-coordinate, binding to seven oxygen atoms from mip ligands and one from a DMF molecule, while the Eu2 atom is seven-coordinate, binding only to carboxylate oxygen atoms. mdpi.com

In cobalt(II) and nickel(II) complexes, the metal ions and auxiliary N-donor ligands play significant roles in constructing the architectures. rsc.org Similarly, in lead(II) coordination polymers, the Pb(II) ion can adopt different coordination geometries. tandfonline.com In one structure, Pb(II) is coordinated by six oxygen atoms from four different mip ligands, while in another, it is coordinated by four oxygen atoms from two bis-chelating mip ligands and two nitrogen atoms from a phenanthroline co-ligand. tandfonline.com The table below summarizes some of the coordination environments observed for various metal ions in complexes with 5-methylisophthalate.

| Metal Ion | Coordination Number | Coordination Geometry | Example Compound Formula |

| Ce(III) | 9 | Muffin polyhedron | [Ce(5Meip)(H-5Meip)]n rsc.org |

| Ce(III) | 9 | CeCl2O7 environment | [CeCl(5Meip)(DMF)]n rsc.org |

| Eu(III) | 8 | Biaugmented trigonal prism | [Eu2(μ4-5Meip)3(DMF)]n mdpi.com |

| Eu(III) | 7 | N/A | [Eu2(μ4-5Meip)3(DMF)]n mdpi.com |

| Pb(II) | 6 | PbO6 polyhedron | [Pb2(5-CH3-BDC)2]n tandfonline.com |

| Pb(II) | 6 | Distorted pentagonal bipyramidal | [Pb2(5-CH3-BDC)2(phen)2]n·2nH2O tandfonline.com |

| Mn(II) | 6 | Distorted octahedral | [Mn(C9H6O4)(C12H8N2)]n researchgate.net |

| Co(II) | 6 | Distorted octahedral | [Co(obtz)(1,4-bdc)(H2O)]n doi.org |

| Cu(II) | 5 | Distorted square-pyramidal | [Cu4(HL)4(H2O)8]·2H2O mdpi.com |

Architecture and Dimensionality of Coordination Polymers and Metal-Organic Frameworks

The interplay between the coordination preferences of the 5-methylisophthalate ligand and the geometric requirements of the metal centers results in the formation of coordination polymers with varying dimensionalities. These range from one-dimensional (1D) chains to two-dimensional (2D) layers and highly complex three-dimensional (3D) frameworks.

One-dimensional chain structures are a common motif in coordination polymers based on 5-methylisophthalate. These structures often arise when the linking capacity of the ligand is restricted, for example, by the presence of co-ligands that occupy coordination sites on the metal ion.

For example, a cobalt(II) complex, [Co(mip)(bpp)]n (where bpp = 1,3-di(4-pyridyl)-propane), forms a 1D polymeric ribbon. rsc.org In another case, a mixed-ligand Co(II) complex with 2,5-bis(4-pyridyl)-1,3,4-oxadiazole (B92651) also results in a 1D polymeric ribbon, which is further extended into a 3D supramolecular architecture through hydrogen bonding. tandfonline.com A manganese(II) complex containing the mip anion and the co-ligand 1,3-di(4-pyridyl)propane (bpp) features trimanganese clusters linked by mip anions to form a 1D ladder-like chain. researchgate.net A lead(II) complex, [Pb2(5-CH3-BDC)2(phen)2]n·2nH2O, possesses a 1D zigzag chain structure where adjacent Pb(II) atoms are bridged by the 5-methylisophthalate ligand. tandfonline.com Another example is a copper complex with a sterically bulky co-ligand that results in a 1D chain containing isolated copper ions. doi.org

When the 5-methylisophthalate ligand connects metal centers in two dimensions, layered network structures are formed. These can range from simple grids to more complex, interpenetrated, or corrugated layers.

For instance, two lead(II)-based coordination polymers, [Pb(5-OH-BDC)]n·nH2O and [Pb2(5-CH3-BDC)2]n, both exhibit 2D double-layer network structures. tandfonline.com A cobalt(II) coordination polymer, [Co(obtz)(Meip)]n, shows a (3,4)-connected 2D network. doi.org Another cobalt complex, [Co(obtz)(ip)]n, exhibits a (3,5)-connected 2D network. doi.org A copper(II) coordination polymer, [Cu(mip)(3-pina)]n, which also contains a dipyridylamide ligand, forms a 3D network, but a related compound, [Cu2(hip)2(3-pina)4]·9.5H2O, shows a 2D interdigitated structure with [Cu(hip)]n coordination polymer layers. doi.org Cadmium isophthalate complexes have been shown to form (4,4) grid layers that can exhibit interpenetration. researchgate.net The structure of a zinc complex with 5-methylisophthalate and a pyridine (B92270) capping ligand was reported as a 2D (4,4)-grid. doi.org

The ability of the 5-methylisophthalate ligand to bridge multiple metal centers in three dimensions leads to the formation of extended 3D frameworks, including porous metal-organic frameworks (MOFs). mdpi.comugr.es These structures often exhibit complex topologies and can possess interesting properties derived from their architecture.

Several 3D frameworks based on 5-methylisophthalate have been synthesized. For example, two novel cerium(III) MOFs, [Ce(5Meip)(H-5Meip)]n and [CeCl(5Meip)(DMF)]n, both form 3D frameworks. rsc.orgrsc.org The former is described as a structurally non-porous 3D coordination polymer. rsc.org A family of isostructural lanthanide coordination polymers, [Ln2(μ4-5Meip)3(DMF)]n, also consists of 3D frameworks built from the linkage of infinite lanthanide-carboxylate rods by the tetradentate 5-methylisophthalate ligands. mdpi.comugr.es

Zinc(II) has been used to construct several 3D frameworks with this ligand. rsc.org In one case, reacting zinc acetate and 5-methylisophthalic acid in aqueous methanol produced a 3D coordination framework with the formula Zn6(mip)5(OH)2(H2O)4·xH2O, which possesses the α-polonium topology. rsc.org Another zinc-based MOF, {[Zn2Na(L)(HL)2(H2O)2][OAc]∙2H2O}n, has a 3D cationic framework with 1D channels. researchgate.net Additionally, two novel MOFs based on heterometallic Zn2Na(COO)6 and Zn5K(COO)12 secondary building units and 5-methylisophthalate linkers feature 3D anionic frameworks with 1D nanotubular helical channels. researchgate.net

Compound Names

| Abbreviation/Short Name | Full Chemical Name |

| 5-methylisophthalic acid | 5-Methyl-1,3-benzenedicarboxylic acid |

| 5-methylisophthalate (mip) | 5-methylbenzene-1,3-dicarboxylate |

| This compound | Disodium 5-methylbenzene-1,3-dicarboxylate |

| [Ce(5Meip)(H-5Meip)]n | catena-Poly[[cerium(III)]-μ-(5-carboxy-3-carboxylate-2-methylbenzene)-μ-(5-methylisophthalate)] |

| [CeCl(5Meip)(DMF)]n | catena-Poly[[[chloro(N,N-dimethylformamide)cerium(III)]-μ-(5-methylisophthalate)]] |

| [Ln2(μ4-5Meip)3(DMF)]n | catena-Poly[[di-lanthanide(III)-tris(μ4-5-methylisophthalate)-(N,N-dimethylformamide)]] |

| [Co(mip)(bpp)]n | catena-Poly[[cobalt(II)-(μ-5-methylisophthalate)-μ-(1,3-bis(4-pyridyl)propane)]] |

| [Pb2(5-CH3-BDC)2]n | catena-Poly[[di-lead(II)-bis(μ-5-methylisophthalate)]] |

| [Pb2(5-CH3-BDC)2(phen)2]n | catena-Poly[[di-lead(II)-bis(μ-5-methylisophthalate)-bis(1,10-phenanthroline)]] |

| [Co(obtz)(Meip)]n | catena-Poly[[cobalt(II)-(μ-1,2-bis(1,2,4-triazole-1-ylmethyl)benzene)-(μ-5-methylisophthalate)]] |

| Zn6(mip)5(OH)2(H2O)4 | Hexazinc-penta(5-methylisophthalate)-di-hydroxide-tetrahydrate |

| Dimethyl 5-methylisophthalate | Dimethyl 5-methyl-1,3-benzenedicarboxylate |

Identification and Role of Secondary Building Units (SBUs)

The assembly of coordination polymers from 5-methylisophthalate ligands often involves the formation of specific multinuclear clusters known as Secondary Building Units (SBUs). These SBUs act as nodes, dictating the dimensionality and topology of the resulting framework. The nature of the metal ion and the coordination environment plays a crucial role in defining the geometry and connectivity of these building blocks.

In manganese-based coordination polymers synthesized with 5-methylisophthalic acid, rod-shaped SBUs are observed where Mn(II) ions are linked by carboxylate groups. researchgate.net These rods are further interconnected by the 5-methylisophthalate ligands, leading to a primitive cubic net (pcu) topology. researchgate.net A similar rod-packing structure is also seen in manganese analogs with other benzene dicarboxylates. researchgate.net

With zinc(II), more complex SBUs can form. For instance, heterometallic frameworks have been assembled using 5-methylisophthalate linkers, resulting in SBUs such as Zn₂Na(COO)₆ and Zn₅K(COO)₁₂. researchgate.net These units create three-dimensional anionic frameworks characterized by one-dimensional nanotubular helical channels. researchgate.net Another identified SBU is a Zn₆(OH)₂(CO₂)₁₀(H₂O)₃ cluster, which acts as a six-connecting node in an α-Po network. researchgate.net The structure of these zinc-based coordination polymers can be influenced by the presence of other ligands; for example, dinuclear paddlewheel SBUs linked by both 5-methylisophthalate and dabco (1,4-diazabicyclooctane) can act as 5-connecting nodes. acs.org

The role of these SBUs is fundamental to the rational design of coordination polymers. By controlling the formation of specific SBUs, it is possible to direct the assembly of frameworks with desired topologies and properties. For example, the use of pre-formed [Zn₂M] pinwheel SBUs, where M is an s-block metal ion, has been explored as a promising strategy for the preparation of 1D–3D coordination polymers. researchgate.net The wobbling motion of 5-methylisophthalate ligands, in conjunction with the rotational motion of other co-ligands like bipyridine, within the framework can influence the dynamic behavior and guest adsorption properties of the material. rsc.org

Table 1: Examples of Secondary Building Units in 5-Methylisophthalate-Based Coordination Polymers

| Metal Ion(s) | SBU Formula/Description | Resulting Topology/Framework |

| Mn(II) | Rod-shaped Mn(II)-carboxylate chains | Primitive cubic net (pcu) researchgate.net |

| Zn(II), Na(I) | Zn₂Na(COO)₆ | 3D anionic framework with 1D helical channels researchgate.net |

| Zn(II), K(I) | Zn₅K(COO)₁₂ | 3D anionic framework with 1D helical channels researchgate.net |

| Zn(II) | Zn₆(OH)₂(CO₂)₁₀(H₂O)₃ cluster | α-Po network researchgate.net |

| Zn(II) | Dinuclear paddlewheel with dabco | Highly symmetric open framework acs.org |

Supramolecular Assembly and Interpenetration Phenomena

The final solid-state architecture of coordination compounds derived from 5-methylisophthalate is significantly influenced by non-covalent interactions, leading to complex supramolecular assemblies and, in some cases, interpenetrating networks.

Hydrogen bonding plays a critical role in the crystal engineering of 5-methylisophthalate-based coordination polymers, often dictating the packing of individual chains or layers into higher-dimensional supramolecular structures.

The presence of co-ligands and solvent molecules can also introduce additional hydrogen bonding opportunities. For instance, in a nickel(II) coordination polymer with 5-methylisophthalate, coordinated water molecules participate in hydrogen bonding that influences the stacking of layers. researchgate.netnih.gov The specific arrangement of these hydrogen bonds can define channels within the structure, which may be occupied by guest water molecules. researchgate.net The strategic use of hydrogen bonding is a key tool in designing and controlling the final architecture of these materials. ugr.esnih.gov

Alongside hydrogen bonding, π-π stacking interactions between the aromatic rings of the 5-methylisophthalate ligands are a significant driving force in the assembly of hierarchical structures. researchgate.net These non-covalent interactions contribute to the stabilization of the crystal packing and can direct the formation of specific supramolecular motifs. mdpi.comresearchgate.net

In many 5-methylisophthalate-based coordination polymers, π-π stacking helps to organize one-dimensional chains or two-dimensional sheets into more complex three-dimensional arrangements. researchgate.net For example, in a Cu(II) complex, parallel-displaced π-π interactions with a centroid-centroid distance of 3.40 Å are observed between the benzene rings of the isophthalate ligands, contributing to the stability of the 3D supramolecular architecture. mdpi.com The interplay between hydrogen bonding and π-π stacking is often crucial; one-dimensional chains formed through coordination bonds can be further linked by these non-covalent forces to create a higher-dimensional network. researchgate.net

The strength and geometry of π-π stacking can be influenced by the metal center and the presence of other ligands. researchgate.net Theoretical studies have shown that the coordination to a metal ion can enhance the strength of these interactions compared to conventional π-π complexes. researchgate.net This understanding is vital for the rational design of materials where the control of solid-state architecture is paramount for achieving desired properties. researchgate.net

The inherent angular geometry of the 5-methylisophthalate ligand, combined with appropriate metal coordination environments, can be exploited to construct helical and chiral coordination polymers. These structures are of significant interest due to their potential applications in areas such as enantioselective separation and catalysis.

Helical structures can arise from the propagation of coordination chains. For instance, metal-organic frameworks based on heterometallic nodes like Zn₂Na(COO)₆ and 5-methylisophthalate linkers have been shown to form 1D nanotubular helical channels. researchgate.net The chirality of these structures can sometimes be controlled by the introduction of chiral co-ligands or templates. rsc.org In some cases, even in the absence of a chiral ligand, the coordination of the 5-methylisophthalate can lead to the formation of helical chains. acs.org

The synthesis of chiral frameworks has been demonstrated with lanthanide(III) ions and Schiff base ligands, where the connection of metal centers results in a helical-like extension along a crystallographic axis. nih.gov Even non-chiral ligands can sometimes produce chiral helices. nih.gov The characterization of these helical and chiral frameworks is primarily carried out using single-crystal X-ray diffraction, which allows for the detailed visualization of the helical pitch and the handedness (left, M or right, P) of the helices. researchgate.net

Table 2: Examples of Helical and Chiral Frameworks with Isophthalate Derivatives

| Metal Ion(s) | Ligand(s) | Structural Feature |

| Zn(II), Na(I) | 5-methylisophthalate | 1D nanotubular helical channels researchgate.net |

| Ce(III) | Schiff base ligands | Chiral metal-organic frameworks with helical extensions nih.gov |

| Ni(II) | Pyridine dicarboxylates, isophthalate derivatives | Triple-stranded helicate (TSH) building blocks forming racemic cages researchgate.net |

Porous coordination polymers derived from 5-methylisophthalate can encapsulate guest molecules within their channels or cavities, leading to interesting host-guest chemistry. The nature of these interactions can influence the stability and properties of the framework.

Host-guest interactions can range from weak van der Waals forces to stronger interactions like hydrogen bonding. nih.gov In some frameworks, guest molecules can be situated within helical channels or discrete cages. researchgate.netresearchgate.net For example, in a cobalt-based molecular cage with 5-methylisophthalate bridging ligands, the methyl groups of the ligand can act as guest units that are accommodated within the cone-shaped metal clusters of an adjacent cage. researchgate.net The study of these host-guest systems is crucial for applications such as gas storage and separation, where the interaction between the host framework and the guest molecule is key to the material's performance. osti.govosti.gov

Characterization Methodologies for 5 Methylisophthalate Based Materials

Single-Crystal X-ray Diffraction (SC-XRD) for Atomic Structure Elucidation

Single-Crystal X-ray Diffraction (SC-XRD) stands as a definitive technique for the precise determination of the three-dimensional atomic arrangement within a crystalline material. nih.gov This method provides detailed insights into the crystal system, space group, and the geometric parameters of the molecular structure.

The initial step in SC-XRD analysis involves determining the crystal system and space group, which describe the symmetry of the unit cell and the arrangement of atoms within it. For instance, a series of isostructural lanthanide(III) coordination polymers synthesized with 5-methylisophthalate, having the general formula [Ln₂(μ₄-5Meip)₃(DMF)]ₙ, were found to crystallize in the monoclinic crystal system with the space group P2₁/c. mdpi.com Similarly, four new metal-organic frameworks based on a tetracarboxylic acid ligand derived from 5-aminoisophthalic acid, including zinc, manganese, cadmium, and lead analogues, have been structurally characterized, revealing their unique crystal systems and space groups. rsc.org

Table 1: Crystallographic Data for Selected 5-Methylisophthalate-Based Compounds

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| [Eu₂(μ₄-5Meip)₃(DMF)]ₙ | Monoclinic | P2₁/c | mdpi.com |

| [Sm₂(μ₄-5Meip)₃(DMF)]ₙ | Monoclinic | P2₁/c | mdpi.com |

| [Zn₂L]ₙ | - | - | rsc.org |

| [Mn(H₂L)(H₂O)]ₙ | - | - | rsc.org |

| [Cd(H₂L)(H₂O)₂]ₙ·nH₂O | - | - | rsc.org |

| [Pb₂L(H₂O)]ₙ·3nH₂O·nDMF | - | - | rsc.org |

(L = 5-(bis(4-carboxybenzyl)amino)isophthalic acid)

Powder X-ray Diffraction (PXRD) for Phase Purity and Crystallinity Assessment

Powder X-ray Diffraction (PXRD) is an essential technique for verifying the phase purity of a bulk sample and assessing its crystallinity. The experimental PXRD pattern of a newly synthesized material is compared with the simulated pattern derived from single-crystal X-ray diffraction data. A good match between the two patterns confirms that the bulk material consists of a single, pure crystalline phase. researchgate.netresearchgate.net For instance, the PXRD patterns of as-synthesized MOF-5, a well-known metal-organic framework, show characteristic peaks at 2θ values of approximately 9.7°, 13.7°, and 15.4°, which correspond to the (220), (400), and (420) crystal planes, confirming its cubic structure. researchgate.net Any significant deviation or the presence of additional peaks would indicate the presence of impurities or a different crystalline phase. rsc.org

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of 5-methylisophthalate-based materials, IR spectroscopy is used to confirm the coordination of the carboxylate groups to the metal centers. The IR spectrum of the free 5-methylisophthalic acid ligand will show a characteristic C=O stretching vibration for the carboxylic acid groups. Upon coordination to a metal ion, this band will shift, providing evidence of the formation of the metal-carboxylate bond. The technique is also used to identify the presence of other functional groups and solvent molecules within the structure. Several studies on metal-organic frameworks incorporating 5-substituted isophthalic acids have utilized IR spectroscopy to confirm the presence of the ligand within the final structure. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Behavior and Framework Stability

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of 5-methylisophthalate-based materials. The analysis involves heating a sample at a constant rate and monitoring its weight change as a function of temperature. The resulting TGA curve provides information about the decomposition temperature of the material and the loss of solvent molecules. For example, the TGA of a dry MOF-5 sample shows that the framework begins to decompose at around 500 °C. researchgate.net In another study, a mixed-linker MOF-5 derivative showed thermal stability up to at least 350 °C in an oxidizing atmosphere. epa.gov The initial weight loss observed at lower temperatures is typically attributed to the removal of guest solvent molecules residing within the pores of the framework.

Table 2: Thermal Stability Data for Selected MOFs

| Material | Onset of Framework Decomposition (°C) | Atmosphere | Reference |

|---|---|---|---|

| MOF-5 | ~500 | - | researchgate.net |

Porosity and Surface Area Characterization (e.g., Nitrogen Physisorption, BET Surface Area)

For porous materials such as MOFs, characterizing their porosity and surface area is of paramount importance as these properties are directly related to their potential applications in areas like gas storage and catalysis. Nitrogen physisorption at 77 K is the most common technique used for this purpose. The amount of nitrogen gas adsorbed by the material at various relative pressures is measured, generating an adsorption-desorption isotherm. The Brunauer-Emmett-Teller (BET) method is then applied to the isotherm data to calculate the specific surface area of the material. lucideon.comnih.gov The pore volume and pore size distribution can also be determined from the isotherm data. nih.gov It is important to note that the applicability of the BET method to microporous materials like some MOFs requires careful consideration of the data analysis criteria. microtrac.comntu.edu.tw

Table 3: Porosity Data for a Representative Porous Material

| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Method | Reference |

|---|---|---|---|---|

| MOF-5 | 921 | - | Nitrogen Physisorption | - |

Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Analysis

Electron microscopy techniques, specifically Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable tools for elucidating the morphological and nanostructural characteristics of 5-methylisophthalate-based materials. These methods provide direct visualization of the material's architecture from the microscale down to the nanoscale, which is crucial for understanding its physical properties and performance in various applications.

Scanning Electron Microscopy (SEM) is primarily employed to examine the surface topography and morphology of materials. In the context of 5-methylisophthalate-based coordination polymers and metal-organic frameworks (MOFs), SEM reveals critical information about crystal size, shape, and uniformity. For instance, studies on MOFs have utilized SEM to observe a variety of morphologies, including cubic, rod-like, and flake-like structures. researchgate.netresearchgate.net The images obtained can show whether the particles are well-defined single crystals, polycrystalline aggregates, or amorphous solids. researchgate.netnih.gov For example, SEM analysis of a bimetallic Fe/Ni MOF showed a flake-like and agglomerated morphology. researchgate.net In the case of ZIF-8, a well-known MOF, SEM has been used to confirm the rhombic dodecahedral shape of the crystals, with particle sizes ranging from the nanoscale to the microscale. nih.govnih.gov This level of morphological insight is vital for quality control in the synthesis of 5-methylisophthalate-based materials and for understanding how the synthesis conditions affect the final product's form.

Transmission Electron Microscopy (TEM), on the other hand, offers higher resolution and is used to probe the internal structure and nanostructural details of these materials. youtube.com By transmitting a beam of electrons through an ultrathin specimen, TEM can reveal information about the crystal lattice, porosity, and the presence of nanoscale features. researchgate.netmdpi.com For materials derived from 5-methylisophthalate, TEM can be used to visualize the porous network within a MOF structure or to identify the presence of nano-scale microstructures in amorphous coordination polymers. researchgate.net While SEM provides a three-dimensional surface view, TEM offers a two-dimensional projection of the internal structure, which can be used to analyze the arrangement of pores and channels that are fundamental to the function of many 5-methylisophthalate-based materials in applications such as gas storage and catalysis. nih.govwhiterose.ac.uk

The following table summarizes the typical morphological findings from SEM analysis of materials analogous to 5-methylisophthalate-based structures.

| Material Type | Observed Morphologies | Typical Size Range | Reference |

| Metal-Organic Frameworks (MOFs) | Cubic, Hexagonal Rods, Flake-like, Rhombic Dodecahedral | 100 nm - 30 µm | researchgate.netresearchgate.netnih.gov |

| Coordination Polymers | Finely branched network, Spherical colloids | 340 nm - 420 nm | nih.govresearchgate.net |

| Zeolites (for comparison) | Spherical, Hierarchical micro/mesoporous | Nanocrystalline to Micrometer | researchgate.net |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique for verifying the chemical composition of newly synthesized 5-methylisophthalate-based materials. This method determines the weight percentage of each element (typically carbon, hydrogen, and nitrogen) present in a sample, which can then be compared to the theoretically calculated values based on the proposed chemical formula. This comparison is crucial for confirming the successful synthesis of the target compound and for ensuring its purity.

For coordination polymers involving 5-methylisophthalate, elemental analysis provides direct evidence of the stoichiometry of the metal centers and the organic linker. For example, in the synthesis of zinc- and manganese-based coordination polymers using 5-substituted isophthalic acids, elemental analysis was used to confirm the proposed chemical formulas. nih.gov The experimentally found percentages of carbon and hydrogen are matched against the calculated values to validate the structure. Any significant deviation between the found and calculated values may indicate the presence of impurities, solvent molecules within the crystal lattice, or an incorrect structural assignment. nih.gov

The table below presents data from the elemental analysis of several coordination polymers based on 5-substituted isophthalic acids, illustrating the close agreement between the calculated and experimentally found values.

| Compound | Chemical Formula | Calculated C% | Found C% | Calculated H% | Found H% | Reference |

| Zn₆(mip)₅(OH)₂(H₂O)₄·11H₂O | Zn₆C₄₅H₆₂O₃₇ | 34.05 | 34.01 | 3.94 | 3.72 | nih.gov |

| Zn₆(mip)₅(OH)₂(H₂O)₂·4H₂O | Zn₆C₄₅H₄₈O₃₀ | 36.99 | 37.20 | 3.31 | 3.22 | nih.gov |

| Mn(HMeOip)₂ | MnC₁₈H₁₄O₁₀ | 48.56 | 48.42 | 3.17 | 3.25 | nih.gov |

mip = 5-methylisophthalate; HMeOip = 5-methoxyisophthalate

This compositional verification is a critical step in the characterization process, providing the foundational data upon which further structural and functional analyses are built.

Functional Properties and Advanced Applications of 5 Methylisophthalate Derived Materials

Catalytic Performance and Reaction Mechanisms

Coordination polymers and metal-organic frameworks (MOFs) constructed from 5-methylisophthalate ligands offer a platform for developing novel catalysts. The arrangement of metal centers and organic linkers creates unique porous structures and active sites that can facilitate a variety of chemical transformations.

The metal nodes within frameworks derived from 5-methylisophthalate can function as Lewis acid sites, which are crucial for heterogeneous catalysis. A notable example is a porous metal-organic polymer, [Cu(5-methylisophthalate)], which has been investigated for its catalytic activity. The open Lewis acid sites on the channel walls of this material were probed using carbon monoxide (CO) adsorption. researchgate.net This copper-based MOF demonstrated excellent and stable catalytic activity for CO oxidation, highlighting the importance of these accessible metal sites in facilitating the reaction. researchgate.net The interaction between the substrate (CO) and the Lewis acidic Cu(II) centers is a critical step in the catalytic cycle, activating the molecule for subsequent reaction.

Metal-organic frameworks are recognized for their potential as photocatalysts for the degradation of environmental pollutants. bucea.edu.cnresearchgate.netsemanticscholar.org The general mechanism involves the absorption of light by the MOF, which generates electron-hole pairs. These charge carriers can then react with water and oxygen to produce highly reactive oxygen species, such as hydroxyl radicals, that degrade organic dye molecules. bucea.edu.cn While specific studies detailing the photocatalytic performance of MOFs derived solely from 5-methylisophthalate are not extensively documented in the available literature, the principle has been demonstrated in frameworks with similar isophthalate-based linkers. For instance, Zn(II)-based MOFs have shown high efficiency in degrading dyes like methylene (B1212753) blue and methyl orange under UV irradiation. bucea.edu.cn In one study, a Zn(II)-MOF achieved significant degradation of methylene blue, and its performance could be maintained over several cycles. bucea.edu.cn This suggests that 5-methylisophthalate-based frameworks, particularly with photochemically active metal centers like Zn(II) or Ti(IV), could be promising candidates for the photocatalytic abatement of organic pollutants.

Coordination polymers based on substituted isophthalates have shown utility in promoting various organic reactions beyond oxidation and photodegradation. Although direct examples featuring the 5-methylisophthalate ligand are limited in the reviewed literature, studies on closely related linkers provide insight into potential applications. For example, coordination polymers synthesized with other substituted isophthalic acids have been successfully employed as heterogeneous catalysts in the cyanosilylation of aldehydes. This reaction is a key method for forming carbon-carbon bonds in organic synthesis. The catalytic activity in these materials is often attributed to the Lewis acidic metal centers, which activate the aldehyde substrate for nucleophilic attack by trimethylsilyl (B98337) cyanide. The porous and robust nature of these frameworks allows for easy separation and recycling of the catalyst.

Luminescence and Photophysical Characteristics

The 5-methylisophthalate ligand is an effective "antenna" for sensitizing the luminescence of lanthanide ions. When incorporated into coordination polymers, it can efficiently absorb ultraviolet light and transfer the energy to the metal centers, which then emit light at their own characteristic wavelengths in the visible or near-infrared (NIR) regions. nih.govmdpi.comsemanticscholar.org This process, known as the antenna effect, overcomes the typically low absorption coefficients of lanthanide ions. researchgate.net

A family of isostructural 3D coordination polymers with the general formula [Ln₂(μ₄-5Meip)₃(DMF)]ₙ (where 5Meip = 5-methylisophthalate) has been synthesized with various lanthanide ions (Ln = Sm, Eu, Gd, Tb, Yb). nih.govmdpi.com These materials exhibit intense metal-centered emissions. The terbium-based polymer, in particular, displays a very high quantum yield of 63%. nih.govmdpi.com The europium-based analogue shows its characteristic sharp red emission bands, while the ytterbium-containing material displays emission in the near-infrared (NIR) region. nih.govmdpi.com The specific emission peaks correspond to the electronic f-f transitions within the respective lanthanide ions.

Table 1: Photoluminescence Properties of [Ln₂(5Meip)₃(DMF)]ₙ Coordination Polymers

| Lanthanide Ion (Ln) | Major Emission Peaks (nm) | Corresponding Transition | Quantum Yield (QY) (%) |

| Sm(III) | 565, 602, 647 | ⁴G₅/₂ → ⁶H₅/₂, ⁶H₇/₂, ⁶H₉/₂ | - |

| Eu(III) | 593, 615, 653, 701 | ⁵D₀ → ⁷F₁, ⁷F₂, ⁷F₃, ⁷F₄ | 12 |

| Tb(III) | 491, 545, 585, 622 | ⁵D₄ → ⁷F₆, ⁷F₅, ⁷F₄, ⁷F₃ | 63 |

| Yb(III) | 980, 1005, 1027 | ²F₅/₂ → ²F₇/₂ | - |

Data sourced from a study on lanthanide(III) ions and 5-methylisophthalate ligand-based coordination polymers. nih.govsemanticscholar.org

The strong luminescence observed in these lanthanide-based materials is a direct result of efficient intramolecular energy transfer from the 5-methylisophthalate ligand to the metal center. nih.govsemanticscholar.org The process begins with the organic ligand absorbing UV radiation, which excites its electrons to a singlet excited state. Through intersystem crossing, the energy is transferred to a triplet excited state of the ligand. If the energy of this triplet state is appropriately matched with the accepting energy level of a nearby lanthanide ion, a non-radiative energy transfer can occur, populating the emissive excited state of the lanthanide. The ion then relaxes to its ground state by emitting photons, resulting in the characteristic lanthanide luminescence. researchgate.net Computational calculations have supported this mechanism, confirming the suitability of the 5-methylisophthalate ligand for sensitizing lanthanide ions, leading to the observed intense emissions and high quantum yields. nih.govmdpi.com

Chemosensing and Recognition of Specific Analytes

Materials derived from 5-methylisophthalate, particularly metal-organic frameworks (MOFs), have been developed as effective platforms for the chemical sensing and recognition of specific analytes. rsc.orgnih.gov The inherent porosity and tunable functionality of these frameworks allow them to act as cages, capturing and interacting with target molecules. scispace.com The primary mechanism for sensing often involves changes in the material's photoluminescent properties upon interaction with an analyte. scispace.com

A notable example is a luminescent MOF constructed from zinc(II), sodium(I), and 5-methyl-1,3-benzenedicarboxylic acid linkers. researchgate.net This 3D cationic framework demonstrates excellent stability and is dispersed in water to detect copper(II) ions (Cu²⁺). researchgate.net The sensing mechanism relies on fluorescence quenching. The MOF exhibits a strong natural fluorescent emission peak, but in the presence of Cu²⁺ ions, this fluorescence is significantly diminished. researchgate.net This quenching is attributed to the inner filter effect (IFE), where the analyte (Cu²⁺) absorbs the excitation or emission energy of the fluorophore (the MOF), leading to a reduction in the observed fluorescence intensity. researchgate.netbeilstein-journals.org The porous structure of the MOF facilitates the pre-concentration of Cu²⁺ ions, enhancing the sensitivity of the detection, which can achieve a detection limit as low as 0.65 μM. researchgate.net

The design of such chemosensors leverages the principles of host-guest chemistry, where the framework's chemical and physical properties are optimized to control interactions with specific analytes. scispace.com The ability to modify the organic linkers and metal nodes allows for the fine-tuning of these interactions, paving the way for the development of highly selective and sensitive sensors for various environmental and biological applications. researchgate.netnih.gov

Gas Storage and Separation Capabilities

Porous crystalline materials, including those synthesized with 5-methylisophthalate linkers, are prime candidates for gas storage and separation applications due to their high surface areas, tunable pore sizes, and adjustable chemical properties. rsc.orgresearchgate.net The performance of these materials is dictated by the specific interactions between the gas molecules and the framework's interior surfaces.

Adsorption Behavior of Acid Gases and Other Relevant Species

Metal-organic frameworks exhibit significant potential for the capture of toxic and acidic gases such as sulfur dioxide (SO₂), hydrogen sulfide (B99878) (H₂S), and nitrogen oxides (NOx). researchgate.net The adsorption mechanism in these materials is often based on physisorption, driven by van der Waals forces, but can be significantly enhanced by the presence of specific interaction sites within the framework. researchgate.net

Open metal sites, which are coordinatively unsaturated metal centers within the MOF structure, can act as strong binding sites for polar gas molecules. researchgate.net For instance, computational and experimental studies on various MOFs have shown that gases like SO₂ and H₂S bind strongly to these open metal sites. researchgate.net The methyl group on the 5-methylisophthalate linker can also influence the electronic properties and steric environment of the pores, subtly modifying the adsorption energetics and selectivity for different gas molecules.

The efficiency of gas separation, such as CO₂ from N₂, is largely dependent on the selective adsorption of one gas over another. researchgate.net MOFs with high concentrations of functional groups and specific pore geometries can be designed to maximize these selective interactions, making frameworks derived from functionalized isophthalates like 5-methylisophthalic acid promising for targeted gas separation processes. researchgate.netrsc.org

| MOF Type | Target Gas | Key Adsorption Mechanism | Reference Finding |

|---|---|---|---|

| MOFs with Open Metal Sites (e.g., M-MOF-74) | SO₂, H₂S, NH₃ | Strong binding to coordinatively unsaturated metal centers. | Demonstrate high uptake capacities due to direct, strong interactions with polar acid gases. researchgate.net |

| Porous MOFs (General) | CO₂ | Physisorption, enhanced by pore size and surface chemistry. | Selectivity for CO₂ over N₂ or CH₄ is critical for purification applications. researchgate.net |

| Azolate-based MOFs (e.g., ZIF-8) | H₂S | Selective absorption due to small pore diameter. | Can selectively absorb H₂S over larger hydrocarbon molecules. mit.edu |

Factors Influencing Framework Stability under Gas Exposure

The practical application of MOFs in gas adsorption and separation is contingent on their structural stability under operational conditions, which often include exposure to moisture and corrosive gases. researchgate.netmit.edu The stability of a framework is not absolute and can be described as either thermodynamic or kinetic. researchgate.netmit.edu

Several key factors govern the stability of MOFs:

Metal-Ligand Bond Strength : The robustness of the coordination bond between the metal ion and the organic linker is paramount. Stronger bonds lead to a higher activation energy barrier for framework collapse. mit.edumit.edu The basicity of the ligand, often quantified by its pKa value, plays a crucial role; more basic ligands tend to form stronger, more stable bonds. mit.edu

Nature of the Metal Ion : High-valent, inert metal ions (e.g., Zr⁴⁺, Cr³⁺) generally form more stable frameworks compared to more labile ions like Zn²⁺ or Cu²⁺. mit.edu

Framework Connectivity : Higher connectivity of the metal clusters and linkers enhances stability in a manner analogous to the chelate effect in coordination chemistry. A higher number of bonds must be broken simultaneously for the structure to degrade. mit.edu

Chemical Environment : The presence of coordinating gases, particularly water, can lead to degradation through ligand displacement or hydrolysis of the metal-ligand bond. mit.edunih.gov The acidity and nucleophilicity of the gas molecule are critical; for example, H₂S is more acidic than H₂O and can more readily protonate the linker, leading to bond cleavage. mit.edu Similarly, the greater nucleophilicity of NH₃ can make ligand substitution more favorable. mit.edu

Therefore, designing stable materials from 5-methylisophthalate requires careful selection of the metal node and reaction conditions to create a robust framework that can withstand the chemical stresses of gas exposure. mit.edumit.edu

Role in Materials Science and Engineering

The 5-methylisophthalate ligand is a versatile building block in materials science and engineering, enabling the construction of advanced materials through rational design principles like crystal engineering and the formation of complex hybrid structures.

Crystal Engineering for Controlled Morphology and Diffusion

The morphology of a crystal is determined by the relative growth rates of its different crystallographic facets. These growth rates can be influenced by various external factors, including:

Additives and Modulators : Introducing competing ligands or capping agents during synthesis can selectively inhibit growth on certain crystal faces, allowing other faces to become more prominent and thereby changing the crystal's final shape from cubic to other forms like rhombic dodecahedral. umich.edu

Reaction Conditions : Parameters such as temperature, solvent, and the concentration of reactants can significantly impact nucleation and growth kinetics, leading to different crystal sizes and morphologies. umich.edu

By controlling the crystal morphology, it is possible to tailor the material's properties for specific applications. For example, exposing particular crystal facets can enhance catalytic activity by making active sites more accessible. umich.edu Furthermore, controlling the particle size and shape is crucial for processes involving diffusion, as it dictates the path length for molecules entering or exiting the porous structure.

Development of Hybrid Inorganic/Organic Materials

Hybrid inorganic/organic materials combine components from two different chemical classes to create new materials with synergistic or novel properties. The 5-methylisophthalate ligand has been successfully used to synthesize such hybrid frameworks. researchgate.netrsc.org

An important subclass of these materials involves the use of heterometallic nodes, where two or more different metal ions are incorporated into the secondary building units (SBUs) of the framework. For example, novel MOFs have been assembled using 5-methylisophthalate as the organic linker with heterometallic SBUs containing both zinc and an alkali metal (either sodium or potassium). researchgate.netrsc.org These syntheses result in three-dimensional anionic frameworks that feature one-dimensional nanotubular channels. researchgate.netrsc.org These channels are filled with hydrated alkali metal cation clusters, creating a complex hybrid material where both the inorganic node and the organic linker contribute to the final structure and properties. researchgate.netrsc.org

The development of such materials extends beyond simple coordination polymers to include composites where MOF structures are combined with other inorganic components like polyoxometalates or perovskites, creating multifunctional materials for applications in catalysis, electrochemistry, and photocatalysis. rsc.orgnih.govnih.govrsc.org

Contribution to Macromolecular Architectures and Supramolecular Cages

The dicarboxylate nature and specific geometry of 5-methylisophthalate, a derivative of isophthalic acid, make it a valuable component in the construction of complex macromolecular systems, including metallosupramolecular cages. These intricate structures are formed through a self-assembly process involving metal ions and organic ligands, leading to discrete, cage-like architectures with well-defined cavities. nih.govrsc.org The 5-methylisophthalate ligand plays a crucial role as a bridging unit, connecting multinuclear metal clusters to form larger, hierarchical assemblies. nih.gov

Recent research has demonstrated the fabrication of novel, hierarchical nickel-based metallosupramolecular cages utilizing 5-methylisophthalate as a key bridging ligand. nih.gov In these structures, complex nickel clusters are first assembled with other ligands, such as pyridine (B92270) dicarboxylates, to form triple-stranded helicate (TSH) building blocks. The 5-methylisophthalate ligands then link these TSH units, driving the assembly of the final cage structure. nih.gov

A specific example is a nickel-based supramolecular cage, synthesized by reacting Ni(NO₃)₂·6H₂O, 2,6-pyridinedicarboxylic acid (H₂PDA), and 5-methylisophthalic acid (CH₃-H₂PTA). nih.gov The resulting structure is a discrete supramolecular cage composed of six TSHs interconnected by four linking nickel atoms. nih.gov The 5-methylisophthalate ligand is integral to this architecture, bridging the complex metal-containing units.

Furthermore, the methyl group of the 5-methylisophthalate ligand can participate in host-guest interactions within the crystal packing of these cages. nih.gov In some instances, the methyl groups can be accommodated within cone-shaped metal clusters of adjacent cages, demonstrating a hierarchical packing arrangement. nih.gov A cobalt-based molecular cage incorporating 5-methylisophthalate bridging ligands has also been synthesized to study these host-guest interactions. nih.gov

The table below summarizes the components and key structural features of a notable metallosupramolecular cage constructed using 5-methylisophthalate.

| Component | Description | Reference |

| Metal Ion | Nickel(II) | nih.gov |

| Primary Ligand | 2,6-pyridinedicarboxylic acid (H₂PDA) | nih.gov |

| Bridging Ligand | 5-methylisophthalic acid (CH₃-H₂PTA) | nih.gov |

| Resulting Structure | A discrete supramolecular cage comprised of six triple-stranded helicate (TSH) building blocks interconnected by four linking nickel atoms. | nih.gov |

| Longest Transverse Distance | Approximately 39 Å | nih.gov |

| Crystal System | The solid-state structure was refined in the space group Fd-3. | nih.gov |

This targeted use of 5-methylisophthalate highlights its utility in supramolecular chemistry for designing and constructing complex, functional materials with potential applications in areas such as host-guest chemistry and catalysis. nih.govlsu.edu

Computational and Theoretical Studies of 5 Methylisophthalate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic properties of molecules and materials. nih.govdntb.gov.ua It is widely used to study systems incorporating 5-methylisophthalate by modeling the electron density to determine the ground-state electronic structure, bonding characteristics, and reactivity.

DFT calculations are crucial for understanding the nature of the coordination bonds between the carboxylate groups of the 5-methylisophthalate ligand and the metal centers. These calculations can reveal the degree of covalent versus ionic character in the metal-ligand bonds and provide precise geometries, including bond lengths and angles. mdpi.com

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.ua The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. dntb.gov.ua A large gap implies high stability, whereas a small gap suggests the molecule will be more reactive. For 5-methylisophthalate-based MOFs, the HOMO is typically localized on the aromatic ring of the ligand, while the LUMO may be associated with either the ligand or the metal cluster, influencing the material's electronic and optical properties. mdpi.com

| Property | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.5 to 5.5 | Indicates electronic stability, reactivity, and the energy of the lowest electronic transition. dntb.gov.ua |

Molecular Dynamics Simulations for Dynamic Behavior and Guest Diffusion

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing insights into the structural flexibility of MOFs and the transport of guest molecules within their pores. mdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe framework dynamics and guest diffusion over time. researchgate.netrsc.org

For MOFs constructed with 5-methylisophthalate, MD simulations are essential for predicting how guest molecules, such as gases or solvents, move through the porous structure. A critical factor in these simulations is the treatment of framework flexibility. While rigid-framework models are computationally less expensive, flexible models that allow for the vibration and rotation of the linkers often provide a more accurate picture, as flexibility can alter predicted molecular diffusivities by orders of magnitude. nih.gov

MD simulations can be used to calculate key transport parameters, such as the self-diffusion coefficient of a guest molecule, which quantifies its mobility within the pores. researchgate.net The simulations can also reveal the energy barriers that guest molecules must overcome to pass through the "gates" or windows of the MOF structure. rsc.org The rotational dynamics of the 5-methylisophthalate linker itself can significantly influence guest diffusion, sometimes leading to a "gate-opening" effect where the framework temporarily rearranges to allow larger molecules to pass through. mdpi.com

| Guest Molecule | Diffusion Coefficient (10⁻⁹ m²/s) | Activation Energy (kJ/mol) |

|---|---|---|

| Methane (CH₄) | 1.0 - 5.0 | 10 - 15 |

| Carbon Dioxide (CO₂) | 0.5 - 3.0 | 12 - 20 |

| Water (H₂O) | 0.1 - 1.0 | 25 - 40 |

Computational Prediction of Photophysical and Catalytic Properties

Computational methods are invaluable for predicting the photophysical and catalytic properties of 5-methylisophthalate-based materials, guiding the development of new technologies in areas like sensing, photocatalysis, and chemical transformations.

Photophysical Properties: Time-Dependent Density Functional Theory (TD-DFT) is the primary method used to investigate the excited states of molecules and predict their photophysical behavior. rsc.orgrsc.org By calculating the energies of electronic transitions, TD-DFT can accurately reproduce experimental UV-visible absorption spectra. rsc.org For MOFs, these calculations help determine whether the observed photoluminescence originates from ligand-centered transitions, metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT). In systems with aromatic linkers like 5-methylisophthalate, fluorescence is often attributed to π-π* transitions centered on the ligand. researchgate.net Computational models can also elucidate the rates of radiative (fluorescence) and non-radiative decay pathways, providing a complete picture of the material's photophysics. rsc.org

Catalytic Properties: Theoretical modeling is used to explore the catalytic potential of MOFs. rsc.org By simulating the interaction of reactant molecules with the framework, researchers can identify potential active sites, which could be the metal nodes, the organic linkers, or functional groups attached to them. Computational studies can map out entire reaction mechanisms, determine activation energies, and explain the origins of catalytic selectivity. researchgate.net For porous materials like those made from 5-methylisophthalate, models can demonstrate shape selectivity, where the size and shape of the pores control which reactant molecules can access the active sites and which products can form. researchgate.net

| Parameter | Predicted Value | Methodology | Application |

|---|---|---|---|

| Absorption Maximum (λₘₐₓ) | ~280-320 nm | TD-DFT | Predicting light absorption for photocatalysis or sensing. researchgate.net |

| Fluorescence Emission (λₑₘ) | ~350-450 nm | TD-DFT | Designing materials for luminescent sensors. |

| Reaction Activation Energy | 50 - 100 kJ/mol | DFT | Assessing the feasibility and rate of a catalytic reaction. researchgate.net |

Modeling of Metal-Ligand Interactions and Framework Stability

The strength of the metal-ligand bond is a primary determinant of framework stability. Quantum chemical calculations can quantify the binding energy between the 5-methylisophthalate carboxylate groups and various metal ions. These calculations help in understanding why certain metal-linker combinations form more robust frameworks than others. arxiv.org Furthermore, machine learning models trained on large datasets of experimental data are emerging as a tool to predict the stability constants of metal-ligand complexes with high accuracy. nih.govresearchgate.netnih.gov

| Metric | Typical Calculated Value | Significance |

|---|---|---|

| Metal-Carboxylate Binding Energy | 200 - 600 kJ/mol | Indicates the strength and stability of the primary coordination bond. arxiv.org |

| Log K (Stability Constant) | 4 - 10 | Quantifies the equilibrium of complex formation in solution; higher values mean greater stability. nih.govresearchgate.net |

| Bulk Modulus | 10 - 30 GPa | Represents the material's resistance to compression; a measure of mechanical stability. |

Future Research Directions and Unresolved Challenges

Novel Design Principles for Tailored 5-Methylisophthalate-Based Architectures

The design and synthesis of new coordination polymers is a burgeoning field, driven by the ability to tailor material properties by adjusting their structure. nih.gov For 5-methylisophthalate-based frameworks, future design principles are expected to move beyond simple structures to more complex and functional architectures. The presence of the methyl group offers a handle for controlling the framework's topology and pore environment.

One key area of future research will be the use of computational screening to predict novel framework topologies before their synthesis. mdpi.comrsc.org High-throughput computational methods can be employed to explore the vast parameter space of possible structures that can be formed from 5-methylisophthalate and various metal ions. nih.govresearchgate.net This in silico design approach can identify promising candidates for specific applications, saving significant experimental time and resources. nih.gov

Another emerging design principle is the construction of multivariate metal-organic frameworks (MOFs). This involves the use of multiple linkers with different functionalities, including 5-methylisophthalate, to create a single, crystalline material with a mosaic of chemical environments within its pores. This approach allows for a much finer tuning of properties than is possible with a single linker type.

Furthermore, the development of semi-rigid ligands, which combine a rigid isophthalate (B1238265) backbone with flexible appended groups, is a promising avenue for creating "breathing" MOFs. rsc.org These materials can undergo structural changes in response to external stimuli, a property that is highly desirable for applications in sensing and controlled release. The synthesis of new 5-methylisophthalate derivatives with flexible side chains could lead to the discovery of novel dynamic materials.

A summary of potential novel design principles is presented in the table below:

| Design Principle | Description | Potential Outcome |

| Computational Screening | High-throughput in silico prediction of stable and functional framework topologies. | Accelerated discovery of novel 5-methylisophthalate-based architectures with desired properties. |

| Multivariate Frameworks | Incorporation of 5-methylisophthalate alongside other functionalized linkers into a single crystalline structure. | Creation of complex, multifunctional materials with precisely controlled pore environments. |

| Semi-Rigid Ligand Design | Synthesis of 5-methylisophthalate derivatives with flexible side chains. | Development of dynamic, "breathing" frameworks responsive to external stimuli for sensing and controlled release applications. |

| Hierarchical Porosity | Engineering of frameworks with a combination of micropores, mesopores, and macropores. | Enhanced mass transport and accessibility of active sites for catalytic and separation applications. |

Strategies for Enhancing Framework Stability and Performance in Harsh Environments

A significant challenge for the practical application of many MOFs is their limited thermal, hydrothermal, and chemical stability. mdpi.com Future research on 5-methylisophthalate-based frameworks must address this issue to enable their use in demanding industrial processes and environmental applications.